HIF-Hydroxylase Modulator

Descripción general

Descripción

Hypoxia-inducible factor hydroxylase modulators are compounds that play a crucial role in the regulation of hypoxia-inducible factors. These factors are transcriptional regulators that respond to changes in oxygen levels within the cellular environment. Hypoxia-inducible factor hydroxylase modulators inhibit the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, hypoxia-inducible factor hydroxylase modulators stabilize hypoxia-inducible factors, allowing them to activate the transcription of genes involved in various physiological processes such as angiogenesis, erythropoiesis, and metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of hypoxia-inducible factor hydroxylase modulators typically involves multi-step organic synthesis. One common approach is the use of 2-oxoglutarate derivatives as starting materials. These derivatives undergo various chemical transformations, including hydroxylation and cyclization, to yield the desired modulators .

Industrial Production Methods: Industrial production of hypoxia-inducible factor hydroxylase modulators often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, and may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Hypoxia-inducible factor hydroxylase modulators primarily undergo hydroxylation reactions. These reactions are catalyzed by prolyl hydroxylase enzymes and involve the addition of a hydroxyl group to specific proline residues on hypoxia-inducible factor proteins .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of hypoxia-inducible factor hydroxylase modulators include 2-oxoglutarate, ferrous iron, and ascorbate. The reactions typically occur under mild conditions, with temperatures ranging from 20 to 37 degrees Celsius .

Major Products: The major products formed from the reactions of hypoxia-inducible factor hydroxylase modulators are hydroxylated hypoxia-inducible factor proteins. These hydroxylated proteins are then subject to further biochemical processes, including ubiquitination and proteasomal degradation .

Aplicaciones Científicas De Investigación

Anemia Treatment

Overview: HIF-PHIs have been developed primarily for treating anemia, especially in patients with chronic kidney disease (CKD). By enhancing erythropoietin (EPO) production, these inhibitors can effectively address anemia associated with insufficient red blood cell production.

Clinical Examples:

- Roxadustat (FG4592) : Currently approved for use in several countries for treating anemia in CKD patients. It increases EPO levels and improves hemoglobin concentrations without the need for exogenous EPO administration .

- Daprodustat (GSK1278863) : Another promising compound in clinical trials showing efficacy in increasing hemoglobin levels among anemic patients .

Data Table: Efficacy of HIF-PHIs in Anemia Treatment

| Compound | Clinical Status | Primary Indication | Mechanism of Action |

|---|---|---|---|

| Roxadustat | Approved | Anemia in CKD | Inhibits PHDs, increases EPO production |

| Daprodustat | Clinical Trials | Anemia in CKD | Similar to Roxadustat |

| Vadadustat | Clinical Trials | Anemia in CKD | Inhibits PHDs, enhances iron metabolism |

Cardiovascular Health

Overview: The modulation of HIF pathways has significant implications for cardiovascular diseases. HIF activation can promote angiogenesis and improve cardiac function under ischemic conditions.

Research Findings:

- Studies indicate that PHD inhibitors can enhance myocardial oxygenation and promote recovery following ischemic injury .

- HIF activation has been linked to improved outcomes in heart failure models by enhancing vascular remodeling and reducing fibrosis .

Case Study:

- In a mouse model of myocardial infarction, administration of a PHD inhibitor led to improved cardiac function and reduced infarct size compared to controls .

Neuroprotection

Overview: HIF-PHIs have shown promise in neuroprotective applications, particularly following ischemic events such as stroke.

Mechanism:

- By upregulating neuroprotective factors and promoting angiogenesis, these inhibitors can mitigate neuronal damage due to hypoxia .

Experimental Evidence:

- Research demonstrated that treatment with a specific PHD inhibitor post-hypoxia significantly improved neuronal survival rates and functional recovery in animal models .

Oncology

Overview: The role of HIF in tumor biology makes PHD inhibitors attractive for cancer therapy. Tumors often exploit hypoxic conditions to promote growth and metastasis.

Potential Applications:

- PHD inhibitors may counteract the tumor-promoting effects of hypoxia by normalizing tumor vasculature and enhancing the efficacy of existing therapies .

Research Insights:

Mecanismo De Acción

The mechanism of action of hypoxia-inducible factor hydroxylase modulators involves the inhibition of prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate specific proline residues on hypoxia-inducible factor proteins, marking them for ubiquitination and subsequent proteasomal degradation. Hypoxia-inducible factor hydroxylase modulators inhibit this hydroxylation process, leading to the stabilization and accumulation of hypoxia-inducible factor proteins. These stabilized proteins then translocate to the nucleus, where they dimerize with hypoxia-inducible factor beta subunits and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolism .

Comparación Con Compuestos Similares

Hypoxia-inducible factor hydroxylase modulators can be compared with other compounds that target the hypoxia-inducible factor pathway:

The uniqueness of hypoxia-inducible factor hydroxylase modulators lies in their ability to selectively inhibit prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factors and activation of hypoxia-responsive genes. This selective inhibition makes them valuable tools in both research and therapeutic applications .

Propiedades

Número CAS |

909010-67-9 |

|---|---|

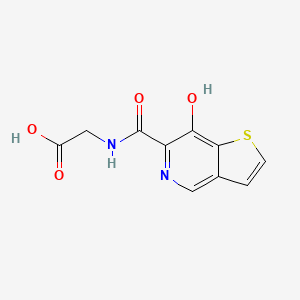

Fórmula molecular |

C10H8N2O4S |

Peso molecular |

252.24 |

Nombre IUPAC |

2-[(7-hydroxythieno[3,2-c]pyridine-6-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14) |

Clave InChI |

RTXOTJCGMJWXSO-UHFFFAOYSA-N |

SMILES |

C1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

HIF-hydroxylase modulator |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.